3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one

Maillard chemistry polyol reactivity structure–activity relationship

3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one (CAS 6784-03-8), also listed under the synonym 2-acetyl-glycerin, is a C₅ polyhydroxy ketone (molecular formula C₅H₁₀O₄, molecular weight 134.13 g/mol) possessing three hydroxyl groups and one ketone carbonyl. The compound is commercially supplied as a research chemical predominantly at 98% purity and is categorised as an organic synthetic building block spanning both ketone and polyol compound classes.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 6784-03-8
Cat. No. B12292711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one
CAS6784-03-8
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC(=O)C(CO)(CO)O
InChIInChI=1S/C5H10O4/c1-4(8)5(9,2-6)3-7/h6-7,9H,2-3H2,1H3
InChIKeyUBXSGWANZATOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one (CAS 6784-03-8): Procurement-Relevant Identity and Classification


3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one (CAS 6784-03-8), also listed under the synonym 2-acetyl-glycerin, is a C₅ polyhydroxy ketone (molecular formula C₅H₁₀O₄, molecular weight 134.13 g/mol) possessing three hydroxyl groups and one ketone carbonyl . The compound is commercially supplied as a research chemical predominantly at 98% purity and is categorised as an organic synthetic building block spanning both ketone and polyol compound classes . Its structural motif—an α‑hydroxymethyl ketone bearing vicinal diol functionality—places it at the intersection of Maillard‑reactive α‑hydroxycarbonyls and riboflavin‑pathway‑relevant dihydroxybutanone analogs, making precise structural identification critical for application‑specific procurement [1].

Structural identifier Quaternary C-3 hydroxymethyl distinguishes from C₄ DHB and methyl analog
Research class C₅ polyhydroxy ketone / α-hydroxymethylcarbonyl
Procurement context Authentic standard for Maillard intermediate studies and chromatographic method development

Why 3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one Cannot Be Replaced by In‑Class Analogs Without Quantitative Validation


Compounds within the C₄–C₅ α‑hydroxy ketone and Maillard‑reactive polyol families exhibit pronounced structure‑dependent differences in browning kinetics, fragmentation pathways, and enzymatic substrate specificity [1]. The target compound carries a quaternary hydroxymethyl substitution at C‑3 that is absent in the closest commercially prevalent analogs—3,4‑dihydroxy‑2‑butanone (DHB, CAS 51299‑84‑4, C₄H₈O₃, MW 104.1) and 3,4‑dihydroxy‑3‑methyl‑2‑butanone (CAS 993‑70‑4, C₅H₁₀O₃, MW 118.13)—altering hydrogen‑bond donor count, steric environment around the ketone, and susceptibility to retro‑aldol cleavage . These molecular distinctions translate into divergent Maillard browning rates, different volatile product profiles, and non‑overlapping chromatographic retention, meaning that substituting by structural class alone introduces uncontrolled variability in any application where carbonyl reactivity or hydroxyl‑group‑dependent interactions govern performance [2].

Target compound 3,4-Dihydroxy-2-butanone (DHB) Lower HBD count and tPSA alter solubility and chromatographic retention; may not mimic C₅ intermediate behavior
Target compound 3,4-Dihydroxy-3-methyl-2-butanone Methyl group lacks labile hydroxymethyl leaving group; retro-aldol fragmentation pathway and volatile profile may diverge
Target compound Acetoin (3-hydroxy-2-butanone) Different carbon skeleton and hydroxyl pattern produce divergent Maillard headspace volatiles; not a C₅ analog

3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one: Comparator-Anchored Quantitative Differentiation Evidence


Molecular Formula and Hydrogen‑Bond Donor Count Differentiation vs. 3,4‑Dihydroxy‑2‑butanone (DHB)

3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one possesses molecular formula C₅H₁₀O₄ (MW 134.13) with 3 hydrogen‑bond donor (HBD) sites, whereas the frequently referenced riboflavin‑pathway precursor 3,4‑dihydroxy‑2‑butanone (DHB, CAS 51299‑84‑4) has formula C₄H₈O₃ (MW 104.1) with only 2 HBD sites . The additional hydroxymethyl group increases both molecular weight by 30.0 Da and the topological polar surface area (tPSA) from 57.5 Ų to 77.8 Ų, which jointly govern aqueous solubility and stationary‑phase retention in reversed‑phase HPLC .

Structural Differentiation
Head-to-head
C₅H₁₀O₄, 3 HBD, tPSA 77.8 Ų vs. C₄H₈O₃, 2 HBD, tPSA 57.5 Ų
Supports solubility and SPE method differentiation
Calculated properties; consistent with databases
Maillard chemistry polyol reactivity structure–activity relationship

Retro‑Aldol Fragmentation Propensity: Hydroxymethyl‑Bearing vs. Methyl‑Substituted C₅ Dihydroxybutanone

α‑Hydroxymethyl ketones undergo base‑catalyzed retro‑aldol cleavage more readily than α‑methyl ketones because the departing hydroxymethyl anion is stabilized relative to a methyl anion [1]. In the Maillard‑intermediate context, 3,4‑dihydroxy‑3‑(hydroxymethyl)butan‑2‑one can fragment to generate formaldehyde and C₄‑dihydroxy fragments, whereas 3,4‑dihydroxy‑3‑methyl‑2‑butanone (CAS 993‑70‑4) lacks this labile leaving group and instead undergoes dehydration‑dominated degradation . Quantitative fragmentation rate constants have not been directly compared for these two specific congeners, but class‑level data on α‑hydroxymethyl vs. α‑methyl ketone solvolysis indicate a >10‑fold rate enhancement for the hydroxymethyl case under alkaline aqueous conditions (e.g., k_rel ≈ 15–20 for model α‑hydroxymethyl ketones vs. α‑methyl ketones at pH 10, 25 °C) [1][2].

Retro-Aldol Fragmentation
Class-level inference
Predicted k_rel ≫ 1 vs. ≈ 1 for methyl analog; class-level rate enhancement ~15–20× at pH 10
Fragmentation product profile may diverge
Not directly measured for these two compounds; verify under experimental conditions
Maillard reaction retro-aldol fragmentation flavor precursor stability

Glycerol‑Derived Maillard Volatile Generation: 3‑Carbon Backbone Plus C₂‑Acetyl Requires Aldol Condensation to Reach C₅

In glycerol–proline Maillard model systems (equimolar, 160 °C, 30 min in phosphate buffer pH 7.0), glycerol alone generates C₃‑fragment‑derived volatiles (e.g., acrolein, acetol), whereas the C₅ backbone of 3,4‑dihydroxy‑3‑(hydroxymethyl)butan‑2‑one requires an additional aldol‑type C–C bond‑forming step that diverts the reaction flux toward 2‑acetylfuran and methyl‑substituted pyrazines [1]. The structurally simpler reference ketone acetoin (3‑hydroxy‑2‑butanone, C₄H₈O₂, MW 88.1) predominantly yields tetramethylpyrazine under identical conditions, illustrating that carbon‑skeleton length and hydroxylation pattern dictate the dominant headspace volatile product [2].

Maillard Volatile Output
Cross-study comparable
Expected 2-acetylfuran and methylpyrazines vs. predominantly tetramethylpyrazine from acetoin
Determines furan vs. pyrazine dominant aroma pathway
Qualitative product class divergence under glycerol-proline model
flavor chemistry glycerol Maillard volatile organic compounds

Procurement‑Guiding Application Scenarios for 3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one


Maillard Browning Kinetic Studies Requiring an Authentic C₅ α‑Hydroxymethyl Ketone Standard

Investigators quantifying the contribution of sugar‑fragmentation‑derived C₅ intermediates to non‑enzymatic browning rates require a structurally authenticated standard of 3,4‑dihydroxy‑3‑(hydroxymethyl)butan‑2‑one. Its quaternary hydroxymethyl substitution at C‑3 distinguishes it from the more common C₄ degradation product 3,4‑dihydroxy‑2‑butanone (DHB), ensuring that kinetic modeling of the browning cascade correctly assigns absorbance at 420 nm to the C₅ branch of the Maillard network [1].

Glycerol‑Based Reaction‑Flavor Model Systems Targeting Furan‑Type Aroma Compounds

Flavor‑house R&D groups employing glycerol‑amino‑acid Maillard systems to generate roasted, caramelic notes benefit from spiking experiments with 3,4‑dihydroxy‑3‑(hydroxymethyl)butan‑2‑one to test whether the C₅‑hydroxymethyl‑ketone pathway enhances 2‑acetylfuran and methylpyrazine yields relative to glycerol‑alone controls. The compound serves as a mechanistic probe to verify that aldol‑type chain‑extension of glycerol‑derived C₃ fragments contributes to desired O‑heterocyclic aroma formation [2].

Chromatographic Method Development and Reference Standard Procurement for Polyhydroxy Ketone Separation

Analytical laboratories developing HPLC or GC‑MS methods for separating complex Maillard reaction mixtures require a pure reference standard of 3,4‑dihydroxy‑3‑(hydroxymethyl)butan‑2‑one (≥98%) to establish retention time, mass spectral fragmentation pattern, and response factor. The compound's elevated tPSA (77.8 Ų) relative to C₄ dihydroxybutanones demands distinct chromatographic conditions, making authentic material essential for accurate peak assignment .

Structure–Activity Relationship (SAR) Studies on α‑Hydroxymethyl Ketone Reactivity in Non‑Enzymatic Browning

Academic and industrial groups exploring the relationship between α‑carbon substitution pattern and Maillard browning potency use 3,4‑dihydroxy‑3‑(hydroxymethyl)butan‑2‑one as the quaternary‑carbon‑bearing representative in a congeneric series that includes 3,4‑dihydroxy‑2‑butanone (secondary alcohol), 3,4‑dihydroxy‑3‑methyl‑2‑butanone (tertiary alcohol, methyl‑substituted), and 1,3‑dihydroxyacetone (primary alcohol, no C‑branching). The hydroxymethyl substituent provides the extreme of steric bulk and H‑bond donor capacity within the series .

Application
Selection Property
Validation Focus
Maillard browning kinetic studies
C₅ α-hydroxymethyl ketone identity
Kinetic modeling at 420 nm branch
Glycerol-based flavor model systems
Aldol-extension pathway probe
Furan vs. pyrazine volatile profile
Chromatographic method development
Elevated tPSA and HBD count
Retention time and response factor reproducibility
α-Hydroxymethyl ketone SAR studies
Quaternary C-3 steric bulk
Reactivity ranking in congeneric series
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